4-Butyl-5-methyl-3-isoxazolol

Descripción

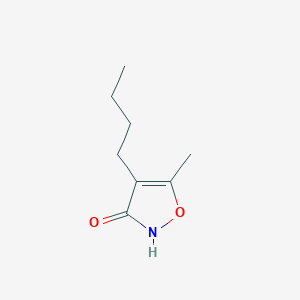

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-butyl-5-methyl-1,2-oxazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-3-4-5-7-6(2)11-9-8(7)10/h3-5H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNFWICANIRTVAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(ONC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40377283 | |

| Record name | 4-butyl-5-methyl-3-isoxazolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96520-39-7 | |

| Record name | 4-butyl-5-methyl-3-isoxazolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Butyl 5 Methyl 3 Isoxazolol and Its Derivatives

Advanced Synthetic Routes to the 4-Butyl-5-methyl-3-isoxazolol Scaffold

The construction of the this compound core can be achieved through several sophisticated synthetic methodologies. These routes are designed to control the regiochemistry of the final product, employ environmentally benign conditions, and utilize readily available starting materials.

Regioselective Synthesis Strategies for 3-Isoxazolols

A significant challenge in the synthesis of 3-isoxazolols is the potential formation of the isomeric 5-isoxazolones. nih.gov Regioselective synthesis is therefore paramount. One of the most direct and economical methods involves the reaction of a β-ketoester or diketene (B1670635) with hydroxylamine (B1172632). cdnsciencepub.comcdnsciencepub.com The key to favoring the formation of the desired 3-isoxazolol is maintaining the pH of the reaction mixture at approximately 10. cdnsciencepub.comcdnsciencepub.com This controlled alkaline condition suppresses the formation of the 5-isoxazolone byproduct. cdnsciencepub.com

Another powerful strategy for achieving regioselectivity is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. organic-chemistry.orgnih.gov This method allows for the direct synthesis of 3,5-disubstituted isoxazoles. organic-chemistry.org For instance, a one-pot cascade reaction involving the bromination of an electron-deficient alkene, in situ generation of a nitrile oxide, and subsequent 1,3-dipolar cycloaddition leads to the desired isoxazole (B147169) with high regioselectivity. organic-chemistry.org Furthermore, the use of specific catalysts, such as copper(I), can facilitate the reaction between in situ generated nitrile oxides and terminal acetylenes, also yielding 3,5-disubstituted isoxazoles. nih.gov

To circumvent the formation of byproducts in the cyclization of β-keto esters with hydroxylamine, a novel three-step procedure has been developed. nih.gov This method involves the conversion of carboxylic acid derivatives into acyl Meldrum's acids, followed by aminolysis with N,O-bis(tert-butoxycarbonyl)hydroxylamine to form N,O-diBoc-protected β-keto hydroxamic acids. nih.gov These intermediates can then be cyclized to the corresponding 5-substituted 3-isoxazolols in the presence of hydrochloric acid without the formation of the 5-isoxazolone byproduct. nih.gov

Green Chemistry Approaches in 3-Isoxazolol Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic protocols. For the synthesis of isoxazole derivatives, several green chemistry approaches have been reported. One such approach involves a one-pot, three-component reaction of an aldehyde, ethyl acetoacetate (B1235776), and hydroxylamine hydrochloride using an agro-waste-based catalyst in glycerol. nih.gov This method is advantageous as it avoids hazardous solvents and utilizes an inexpensive and abundant catalyst. nih.gov

The use of deep eutectic solvents (DES), such as choline (B1196258) chloride and urea, provides another environmentally benign alternative to hazardous organic solvents for the regioselective synthesis of 3,5-disubstituted isoxazoles. nih.gov Ultrasound irradiation has also been employed to promote the synthesis of isoxazole derivatives, often leading to shorter reaction times and higher yields compared to conventional heating methods. nih.govpreprints.org For example, the synthesis of 3-methyl-4-arylmethylene-isoxazol-5(4H)-ones has been successfully achieved under ultrasound irradiation in an aqueous medium. preprints.org

A method for the synthesis of 3,4,5-trisubstituted isoxazoles has been developed that occurs in water under mild basic conditions at room temperature, eliminating the need for a metal catalyst. beilstein-journals.orgolemiss.edunih.govchemrxiv.orgd-nb.info This reaction proceeds via a [3+2]-cycloaddition of nitrile oxides with 1,3-diketones, β-ketoesters, or β-ketoamides and is typically complete within one to two hours. beilstein-journals.orgolemiss.edunih.govchemrxiv.orgd-nb.info

Transition Metal-Catalyzed Cycloaddition Reactions for Isoxazole Formation

Transition metal catalysis has emerged as a powerful tool for the synthesis of isoxazoles, offering high efficiency and selectivity. researchgate.net Copper(I) catalysts are widely used to promote the 1,3-dipolar cycloaddition of nitrile oxides with terminal alkynes, leading to the formation of 3,5-disubstituted isoxazoles at room temperature with improved regioselectivity and yields. nih.gov Ruthenium(II) catalysts are also effective for this transformation and can be used for the synthesis of both 3,5-disubstituted and 3,4,5-trisubstituted isoxazoles. nih.gov

Palladium-catalyzed reactions have also been instrumental in the synthesis of highly substituted isoxazoles. For instance, the Sonogashira coupling of an acid chloride with a terminal acetylene (B1199291) can be used to prepare the ynone precursors required for subsequent cyclization. nih.gov Additionally, palladium catalysts have been used for the intramolecular cyclization of alkynes and aldoximes to produce 3,4,5-trisubstituted isoxazoles. nih.gov Furthermore, gold(I)-catalyzed electrophilic aromatic substitution-type reactions and rhodium(III)-catalyzed C-H activation have been developed for the direct functionalization of isoxazoles. researchgate.net The reaction of α,β-acetylenic oximes catalyzed by AuCl3 can lead to the selective synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles under mild conditions. organic-chemistry.org

Utilization of β-Ketoesters and Diketene in 3-Isoxazolol Synthesis

The reaction between β-ketoesters or diketene and hydroxylamine is a classical and economical method for preparing 3-isoxazolols. cdnsciencepub.comcdnsciencepub.com Specifically, for the synthesis of this compound, a suitably substituted β-ketoester, ethyl 2-butylacetoacetate, would be the required starting material. The reaction of this β-ketoester with hydroxylamine under carefully controlled pH conditions (around 10) would lead to the desired product. cdnsciencepub.comcdnsciencepub.com

The primary challenge with this method is the competing formation of the 5-isoxazolone isomer. nih.govcdnsciencepub.com However, by maintaining a high pH throughout the reaction and then quenching the reaction mixture with a strong mineral acid, the formation of the 5-isoxazolone can be significantly suppressed. cdnsciencepub.com This "acidification brusque" technique is crucial for achieving a good yield of the 3-isoxazolol. cdnsciencepub.com

A detailed investigation into the reaction of methyl acetoacetate with hydroxylamine has shown that the ratio of the 3-isoxazolol to the 5-isoxazolone is highly dependent on the pH of the reaction mixture. cdnsciencepub.com This finding underscores the importance of precise pH control in directing the regiochemical outcome of the cyclization.

Derivatization Strategies for this compound Analogues

Once the core this compound scaffold is in hand, various derivatization strategies can be employed to generate a library of analogues with modified properties. These strategies typically involve the functionalization of the isoxazole ring at its different positions.

Functionalization at the Isoxazolol Ring Positions

The isoxazole ring offers multiple sites for functionalization, allowing for the introduction of a wide range of substituents. researchgate.net Direct C-H functionalization has emerged as a powerful tool for this purpose. researchgate.net For example, rhodium(III)-catalyzed carboxylate-directed C-H activation enables the introduction of functional groups at specific positions on the isoxazole ring. researchgate.net

Electrophilic substitution reactions can also be employed to functionalize the isoxazole ring. The generation of a 4-isoxazolyl anion species followed by reaction with an electrophile can lead to the introduction of substituents at the C4 position. researchgate.net For instance, 4-iodo-5-methyl-3-phenylisoxazole (B1305843) can undergo palladium-catalyzed Heck and Sonogashira cross-coupling reactions to introduce α,β-unsaturated amides and alkynes at the 4-position, respectively. nih.gov

Furthermore, the nitrogen atom of the isoxazole ring can be a site for functionalization. While O-alkylation is often favored, N-alkylation can be achieved under specific conditions. researchgate.net For example, methoxymethylation of a 3-hydroxyisoxazole-5-ester has been shown to result in the N-substituted isoxazolinone exclusively. researchgate.net

The synthesis of 3-methyl-4-nitro-5-(substituted styryl)isoxazoles demonstrates the derivatization at the 5-position. rjpbcs.com This is achieved by the condensation of 3,5-dimethyl-4-nitroisoxazole (B73060) with various substituted benzaldehydes. rjpbcs.com

Introduction of Diverse Substituents for Targeted Biological Research

The isoxazole scaffold is a key feature in many compounds developed for targeted biological research, and the ability to modify its substituents is crucial for optimizing activity and selectivity. Various synthetic strategies have been developed to introduce a wide range of chemical groups onto the isoxazole ring, allowing for the exploration of structure-activity relationships (SAR).

The functionalization of the isoxazole core can be achieved through several methods, including the [3+2] cycloaddition reaction, which is a foundational method for forming the isoxazole ring itself. By choosing appropriate starting materials, such as alkynes and nitrile oxides, different substituents can be incorporated at various positions. For instance, the reaction between alkynyldimethylsilyl ethers and nitrile oxides has been used to create isoxazolylsilanols, which can then undergo cross-coupling reactions with aryl iodides to produce 3,4,5-trisubstituted isoxazoles. nih.gov

One-pot, multi-component reactions offer an efficient pathway to diversified isoxazoles. A copper(I)-catalyzed three-step procedure can yield 3,5-disubstituted isoxazoles regioselectively. organic-chemistry.org Similarly, a palladium-catalyzed four-component coupling of a terminal alkyne, hydroxylamine, carbon monoxide, and an aryl iodide can also produce disubstituted isoxazole derivatives. organic-chemistry.org These methods are valuable for creating libraries of compounds for biological screening.

Direct functionalization of a pre-formed isoxazole ring is another important strategy. For example, the methyl groups of 3,5-dimethylisoxazole (B1293586) can be activated for condensation reactions. The 5-methyl group, being in conjugation with a nitro group at the 4-position, is particularly reactive and can condense with various substituted benzaldehydes to form 5-styrylisoxazoles. rjpbcs.com This highlights how existing substituents can direct the introduction of new functional groups.

The synthesis of derivatives with specific biological targets in mind often involves incorporating moieties known to interact with a particular enzyme or receptor. For example, in the development of leukotriene biosynthesis inhibitors, 4,5-diaryloisoxazol-3-carboxylic acids have been synthesized. nih.gov For potential Hsp90 inhibitors, diversified amino acid derivatives have been attached to the 3-amido position of 4,5-diaryl isoxazoles. nih.gov These examples underscore the targeted introduction of substituents to achieve a desired biological effect.

Table 1: Examples of Synthetic Methodologies for Isoxazole Diversification

| Methodology | Description | Resulting Substitution Pattern | Reference |

| [3+2] Cycloaddition & Cross-Coupling | Reaction of alkynyldimethylsilyl ethers with nitrile oxides, followed by cross-coupling with aryl iodides. | 3,4,5-trisubstituted | nih.gov |

| Copper(I)-catalyzed One-Pot Reaction | A three-step procedure for the regioselective synthesis from suitable precursors. | 3,5-disubstituted | organic-chemistry.org |

| Palladium-catalyzed Four-Component Coupling | Coupling of a terminal alkyne, hydroxylamine, carbon monoxide, and an aryl iodide. | Disubstituted | organic-chemistry.org |

| Condensation Reaction | Condensation of 3,5-dimethyl-4-nitroisoxazole with substituted benzaldehydes. | 5-styryl substituted | rjpbcs.com |

Biological Activity and Pharmacological Profiles of 4 Butyl 5 Methyl 3 Isoxazolol and Its Analogues

Neuropharmacological Research

The isoxazole (B147169) scaffold, a key component of 4-Butyl-5-methyl-3-isoxazolol, has been a subject of significant interest in neuropharmacological research due to its ability to interact with crucial neurotransmitter systems. This section delves into the specific interactions of this compound and its analogues with GABAergic and glutamatergic receptors, which are fundamental to brain function and are implicated in a variety of neurological and psychiatric conditions.

GABA A Receptor Ligand Research

The γ-aminobutyric acid type A (GABA A ) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. researchgate.net Its modulation by various ligands can significantly impact neuronal excitability. Research into this compound and related compounds has explored their potential to act as both direct agonists or antagonists at the GABA binding site and as allosteric modulators that influence receptor function from a different site.

While muscimol (B1676869), a well-known analogue of this compound, acts as a potent agonist at GABA A receptors, synthetic analogues have demonstrated antagonistic properties. nih.gov A study involving a series of 4,5-disubstituted 3-isoxazolols, which are structurally related to muscimol, found that these compounds did not exhibit agonism but instead acted as competitive antagonists at housefly GABA A receptors expressed in Xenopus oocytes. nih.gov Specifically, the introduction of bulky aromatic groups at the 4-position and a carbamoyl (B1232498) group at the 5-position of the isoxazole ring resulted in compounds with significant antagonistic activity. nih.gov For instance, 4-(3-Biphenylyl)-5-carbamoyl-3-isoxazolol displayed competitive antagonism with IC50 values in the micromolar range across different splice variants of the housefly GABA A receptor. nih.gov This suggests that structural modifications to the this compound backbone can shift the pharmacological profile from agonistic to antagonistic.

The GABA A receptor family is characterized by a high degree of heterogeneity, with different subunit compositions (e.g., α1–6, β1–3, γ1–3, δ) conferring distinct pharmacological properties. nih.govmdpi.com While direct studies on the subtype selectivity of this compound are not extensively detailed in the provided context, research on related isoxazole analogues highlights the potential for subtype-selective modulation.

For example, studies on the convulsant TETS, which also acts on GABA A receptors, have revealed a degree of subtype selectivity. TETS demonstrates higher potency and efficacy at GABA A receptors containing α2 or α6 subunits in combination with a β3 subunit. nih.gov Conversely, the presence of a β1 or β2 subunit significantly reduces the inhibitory activity of TETS. nih.gov This underscores the principle that specific subunit combinations can be preferentially targeted by small molecules.

Furthermore, research into GABA A receptor modulators for various neurological and psychiatric conditions has emphasized the importance of subtype selectivity to achieve desired therapeutic effects while minimizing side effects. nih.govmdpi.com For instance, selective targeting of α2/3-containing GABA A receptors is considered beneficial for mood and anxiety disorders, while modulation of α5-containing receptors is being explored for cognitive enhancement. mdpi.com Although not directly about this compound, this broader context suggests that its future investigation could fruitfully explore its binding and functional activity across a range of GABA A receptor subtypes, including those containing α4, α2, α3, α5, and α6 subunits.

Allosteric modulators bind to a site on the receptor that is distinct from the agonist binding site, influencing the receptor's response to the endogenous ligand, GABA. wikipedia.org These modulators can be positive (PAMs), negative (NAMs), or silent (SAMs). mdpi.com PAMs enhance the effect of GABA, while NAMs reduce it. wikipedia.orgwikipedia.org

While specific allosteric modulation studies for this compound are not detailed, the broader class of isoxazole-containing compounds has been investigated for such properties. For instance, negative allosteric modulators selective for the α5 subunit of the GABA A receptor have shown potential antidepressant-like effects. nih.gov These α5-selective NAMs are thought to work by decreasing the ability of GABA to open the ion channel, thereby increasing neuronal excitability in specific brain circuits. nih.gov This highlights the therapeutic potential of developing subtype-selective allosteric modulators based on the isoxazole scaffold. The development of such compounds is a key area of research aimed at producing drugs with improved side-effect profiles compared to non-selective modulators like benzodiazepines. nih.gov

Excitatory Amino Acid Receptor Ligand Research

In addition to the inhibitory GABAergic system, the excitatory glutamatergic system plays a critical role in brain function. The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in fast synaptic transmission, is named after a structural analogue of this compound. wikipedia.org

The compound AMPA itself is a specific and potent agonist at the AMPA receptor, mimicking the action of the endogenous neurotransmitter glutamate (B1630785). wikipedia.org This agonistic action leads to the opening of non-selective cation channels, resulting in rapid excitatory postsynaptic potentials. wikipedia.org

Conversely, the search for novel therapies for conditions associated with excessive glutamate activity, such as ischemic stroke, has led to the development of AMPA receptor antagonists. nih.gov Research has focused on compounds structurally related to known noncompetitive AMPA receptor antagonists. For example, a series of 2,3-benzodiazepine derivatives have been synthesized and characterized for their ability to block AMPA receptor function. nih.gov One such compound, ZK 187638, was found to antagonize kainate-induced currents in cultured hippocampal neurons in a noncompetitive manner, demonstrating neuroprotective effects in a model of ischemic stroke. nih.gov The involvement of AMPA receptors is also implicated in the pathophysiology of depression, with evidence suggesting that the antidepressant effects of certain drugs may be mediated through the activation of these receptors. nih.gov

The dual role of the isoxazole core in both agonist and antagonist structures highlights its versatility as a pharmacophore for targeting AMPA receptors.

NMDA Receptor Modulation

Kainate Receptor Interactions

Similarly, specific data on the interaction of this compound with kainate receptors is not documented in accessible scientific literature. The kainate receptors, a subtype of ionotropic glutamate receptors, play a crucial role in synaptic transmission and plasticity. However, no studies were identified that specifically examined the binding affinity or functional effects of this compound at these receptors.

Impact on Neurotransmission Pathways

Given the absence of specific data on its interaction with NMDA and kainate receptors, the broader impact of this compound on neurotransmission pathways remains uncharacterized. Understanding how a compound influences these pathways requires detailed electrophysiological and neurochemical studies, which have not been published for this specific isoxazolol derivative.

Anti-inflammatory Activity Research

General information suggests that isoxazole derivatives can possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes. However, specific research detailing the anti-inflammatory profile of this compound is limited.

No specific studies quantifying the inhibitory activity of this compound against COX-1 and COX-2 enzymes were found. While it is plausible that this compound could exhibit such activity based on the properties of related molecules, empirical data from dedicated assays are not available to confirm or quantify this effect.

Antimicrobial Activity Research

The antimicrobial potential of various isoxazole-containing structures has been explored in the scientific community. However, research specifically evaluating the antimicrobial efficacy of this compound is not apparent in the reviewed literature.

Specific data from antibacterial screening assays for this compound against various bacterial strains are not available. Consequently, its spectrum of activity, minimum inhibitory concentrations (MICs), and potential mechanisms of antibacterial action remain unknown.

Antifungal Activity

The isoxazole scaffold is a key component in the development of new antifungal agents. Studies have shown that isoxazole derivatives can exhibit significant fungicidal properties against a range of plant and human pathogens.

Research into ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylates demonstrated notable inhibitory effects. researchgate.net Specifically, compounds designated as I-1 through I-5 showed inhibition rates between 32% and 58% against several fungal species at a concentration of 100 mg/L. researchgate.net Further investigation into related derivatives revealed that compounds 8f and 8q were particularly effective against Pseudoperonospora cubensis, achieving over 80% inhibition at a concentration of 500 µg/mL. researchgate.net

Analogues incorporating a 1,2,4-triazole (B32235) ring have also been explored as potent antifungal candidates. nih.gov The antifungal efficacy of these compounds is highly dependent on the specific chemical groups attached to the core structure. For instance, the introduction of chlorine atoms to a phenyl moiety has been shown to enhance antifungal activity. nih.gov One derivative, compound 18b featuring a 3,4-dichlorobenzyl group, displayed very high activity with a Minimum Inhibitory Concentration (MIC) of 0.5 μg/mL. nih.gov

Table 1: Antifungal Activity of Selected Isoxazole Analogues

| Compound/Series | Target Fungi | Activity Measurement | Result | Source |

|---|---|---|---|---|

| Compounds I-1 to I-5 | F. graminearum, T. cucumeris, B. cinereapers, F. oxysporum | % Inhibition @ 100 mg/L | 32-58% | researchgate.net |

| Compound 8f & 8q | Pseudoperonospora cubensis | % Inhibition @ 500 µg/mL | >80% | researchgate.net |

| Compound 18b | Various Fungi | MIC | 0.5 µg/mL | nih.gov |

| Compound 18c | Various Fungi | MIC | 4 µg/mL | nih.gov |

| Compound 19g | C. albicans | MIC | 0.031 µg/mL | nih.gov |

Antiviral Activity

The isoxazole nucleus is recognized in scientific literature as a scaffold with potential antiviral applications. researchgate.netnih.gov While reviews mention that isoxazole derivatives have been investigated for their ability to combat viral infections, specific research findings and activity data for this compound or its close analogues are not extensively detailed in the available literature. researchgate.netnih.gov

Anticancer Activity Research

The anticancer potential of isoxazole derivatives has been a significant area of investigation, with studies spanning a variety of cancer types and molecular targets.

Tumor Cell Line Studies

Isoxazole analogues have been evaluated against numerous human cancer cell lines, demonstrating a range of cytotoxic activities. In one extensive study, a series of novel hydrazone compounds incorporating a 4-methylsulfonylbenzene scaffold was tested against a panel of 59 cancer cell lines. nih.gov Several of these compounds showed broad-spectrum antitumor activity. nih.gov Compound 20 emerged as the most potent, with a mean 50% growth inhibition (GI₅₀) of 0.26 µM across the cell line panel. nih.gov Other derivatives, such as compounds 6, 9, and 16, also exhibited high positive cytotoxic effects against the majority of cell lines tested. nih.gov

Other research has focused on specific isoxazole derivatives targeting particular cancer-related pathways. For example, isoxazole derivatives have been developed as SIRT1/SIRT2 inhibitors, which have demonstrated antitumor activity. nih.gov A selective SIRT2 inhibitor, compound 39, showed potent cytotoxicity in both lymphoma and epithelial cancer cell lines, with IC₅₀ values ranging from 3 to 7 µM. nih.gov Additionally, a novel Schiff base compound containing a thiadiazole ring showed cytotoxic activity against the MCF-7 breast cancer cell line, blocking the proliferation of these cancer cells. nih.gov

Table 2: Anticancer Activity of Selected Isoxazole Analogues Against Human Cancer Cell Lines

| Compound | Activity Metric | Result | Source |

|---|---|---|---|

| Compound 20 | Mean GI₅₀ (59 cell lines) | 0.26 µM | nih.gov |

| Compound 16 | Positive Cytotoxic Effect | 59/59 cell lines | nih.gov |

| Compound 6 | Positive Cytotoxic Effect | 52/59 cell lines | nih.gov |

| Compound 39 | IC₅₀ (lymphoma & epithelial cells) | 3 - 7 µM | nih.gov |

FLT3 Inhibition Research

A significant focus of anticancer research for isoxazole analogues has been the inhibition of FMS-like tyrosine kinase 3 (FLT3). nih.gov Mutations in the FLT3 gene are common in acute myeloid leukemia (AML) and are associated with a poor prognosis, making FLT3 an attractive therapeutic target. researchgate.net

Researchers have developed highly potent and selective FLT3 inhibitors based on an isoxazole core structure. nih.gov A key example is the compound AC220, also known as Quizartinib, which incorporates an N-(5-tert-butyl-isoxazol-3-yl) moiety. nih.gov This compound was identified as a uniquely potent, selective, and efficacious FLT3 inhibitor with a good pharmacokinetic profile and superior efficacy in tumor xenograft models. nih.gov Quizartinib functions by competitively inhibiting ATP binding at the kinase's intracellular domain, which in turn suppresses downstream signaling pathways that promote the proliferation of leukemia cells. researchgate.netnih.gov Its development followed an earlier series of compounds, such as AB530, and was optimized for better aqueous solubility and oral pharmacokinetic properties. nih.gov

Other Reported Biological Activities of Isoxazolols

Beyond antimicrobial and anticancer research, isoxazole derivatives have been investigated for a variety of other pharmacological effects, particularly those targeting the central nervous system and the immune system. nih.gov

Anticonvulsant Activity: Several studies have highlighted the anticonvulsant potential of isoxazole analogues. A series of derivatives were found to be potent in the anti-maximal electroshock (MES) model, a standard test for anticonvulsant activity. nih.gov One of the most active compounds, a tert-butyl ester (compound 8), showed an oral ED₅₀ of 28.1 mg/kg in rats with a high protective index (>17.8). nih.gov Another study on triazolopyrimidine derivatives, which are bioisosteres, identified compound 6d as a highly potent agent against seizures induced by both MES and pentylenetetrazol (PTZ), with its mechanism likely involving GABA receptors. frontiersin.org Similarly, isoxazolo[5,4-c]naphthyridines have demonstrated high anticonvulsant activity against PTZ-induced convulsions. nih.gov

Antidepressant Activity: The isoxazole scaffold has been incorporated into molecules designed as potential antidepressants. nih.gov One study synthesized indole (B1671886) molecules containing an isoxazoline (B3343090) ring, with compounds 3d and 3j emerging as potent agents in the forced swim test in mice, a common model for antidepressant activity. semanticscholar.org In another line of research, a tricyclic isoxazoline, R226161, was identified as a promising new antidepressant that combines serotonin (B10506) reuptake inhibition with α2-adrenoceptor antagonism. nih.gov

Immunosuppressant Activity: Certain isoxazole derivatives exhibit immunosuppressive properties. nih.govnih.gov The compound RM33, an isoxazolo[5,4-e]-1,2,4-triazepine derivative, has been identified as an efficient and non-toxic immune suppressor with significant anti-inflammatory action. mdpi.com It was found to inhibit the production of tumor necrosis factor-alpha (TNFα) induced by lipopolysaccharides. mdpi.com Another mechanism for immunosuppression involves the agonism of the S1P1 receptor, which plays a role in lymphocyte trafficking. nih.gov An isoxazole derivative, compound 104, was developed as a selective S1P1 agonist and showed good efficacy when administered orally in a rat model of arthritis. nih.gov

Neuroprotective Activity: Analogues of isoxazolol have been studied for their potential to protect neurons from damage. nih.govmdpi.com Thiazole derivatives, which are structurally related, have been shown to protect against neuronal cell damage following ischemic insults by combating oxidative stress. nih.gov Furthermore, new benzimidazole (B57391) arylhydrazones were evaluated for their ability to protect against neurotoxicity in models of Parkinson's disease. mdpi.com Catecholic compounds within this series, such as 3h and 3i, demonstrated the most robust neuroprotective and antioxidant activity. mdpi.com The neuroprotective effects of such compounds are often linked to their ability to scavenge reactive oxygen species and reduce oxidative stress in the brain. mdpi.commdpi.com

Insecticidal Activity Research

The isoxazole structure is a promising scaffold for the development of novel insecticides. nih.gov Research has shown that certain 4,5-disubstituted 3-isoxazolols act as competitive antagonists of insect GABA receptors, which are an important target for insecticides. nih.gov

One study synthesized a series of muscimol analogues and found that while they did not act as agonists like muscimol, they functioned as antagonists at housefly GABA receptors. nih.gov The introduction of specific chemical groups, such as bicyclic aromatic groups at the 4-position and a carbamoyl group at the 5-position, resulted in compounds with significantly enhanced antagonism. nih.gov The compound 4-(3-Biphenylyl)-5-carbamoyl-3-isoxazolol displayed competitive antagonism with IC₅₀ values in the low micromolar range and exhibited moderate insecticidal activity against houseflies, with an LD₅₀ value of 5.6 nmol/fly. nih.gov This line of research suggests that 3-isoxazolol analogues are valuable lead compounds for creating new insecticides that target the orthosteric site of insect GABA receptors. nih.gov

Table 3: Mentioned Compounds

| Compound Name/Identifier |

|---|

| This compound |

| AC220 (Quizartinib) |

| AB530 |

| R226161 |

| RM33 |

| 4-(3-Biphenylyl)-5-carbamoyl-3-isoxazolol |

| Muscimol |

| 2-cyclopropylimino-3-methyl-1,3-thiazoline hydrochloride |

| Valdecoxib (B1682126) |

| Leflunomide (B1674699) |

| Sulfamethoxazole |

| Tivozanib |

| Oxacillin |

| Imipramine |

| Fluoxetine |

| Pentazocine |

| Aspirin |

| Menthol |

| Celecoxib |

| Erlotinib |

| Gefitinib |

| Sorafenib |

| Vismodegib |

| 5-Fluorouracil |

| Imatinib |

| Melatonin |

| Rasagiline |

| Selegiline |

| Ethosuximide |

| Diazepam |

| Phenobarbital |

| Methaqualone |

No Specific Research Data Available for this compound's Effect on Insect GABA Receptors

Extensive searches of scientific literature and databases have revealed no specific research findings on the biological activity or pharmacological profile of the chemical compound This compound in relation to insect GABA receptors. The available research on isoxazole derivatives as insecticides focuses on a different class of analogues.

While the isoxazole scaffold is of significant interest in the development of insecticides targeting the γ-aminobutyric acid (GABA) receptor, a crucial component of the insect central nervous system, studies have primarily concentrated on 4,5-disubstituted 3-isoxazolols with larger and more complex chemical groups. nih.govnih.govresearchgate.net Specifically, research has highlighted the potent activity of analogues featuring aryl or arylalkyl groups at the 4-position and a carbamoyl group at the 5-position of the isoxazolol ring. nih.govnih.govresearchgate.net

These 4-aryl-5-carbamoyl-3-isoxazolols have been identified as competitive antagonists of insect GABA receptors. nih.govnih.gov This means they bind to the same site as the natural neurotransmitter GABA but block the receptor's activation, leading to disruption of the insect's nervous system and potential insecticidal effects. nih.govresearchgate.net

Detailed studies on these more complex analogues have provided valuable data, including their potency (measured as IC₅₀ values) against different splice variants of GABA receptors from various insect species, such as the housefly and the common cutworm. nih.govnih.gov However, this body of research does not extend to the specific compound this compound.

Therefore, an article focusing solely on the interaction of this compound with insect GABA receptors, as per the requested outline, cannot be generated due to the absence of specific scientific data.

Proposed Alternative:

An article can be generated on the well-researched topic of "Biological Activity and Pharmacological Profiles of 4,5-Disubstituted 3-Isoxazolol Analogues Targeting Insect GABA Receptors." This would allow for a thorough and scientifically accurate article, complete with data tables and detailed research findings based on the available literature, and would follow the user's specified structure.

Structure Activity Relationship Sar and Computational Studies

Elucidation of Key Structural Determinants for Biological Efficacy in 4-Butyl-5-methyl-3-isoxazolol Analogues

The biological efficacy of isoxazolol analogues, particularly those interacting with receptors like the GABA receptor, is dictated by several key structural features. The 3-isoxazolol ring itself is a crucial pharmacophore, effectively mimicking the carboxylic acid function of neurotransmitters like GABA. nih.gov This bioisosteric replacement is a cornerstone of the activity of many isoxazolol-based compounds.

For analogues of this compound, the substituents at the C4 and C5 positions of the isoxazole (B147169) ring play a pivotal role in modulating activity. The methyl group at the C5 position and, critically, the butyl group at the C4 position are key determinants of the molecule's interaction with its biological target. The size and lipophilicity of the alkyl group at the C4 position can significantly influence binding affinity and selectivity. While direct studies on the 4-butyl analogue are limited, research on related compounds suggests that the C4 position can tolerate a variety of substituents, and the nature of this substituent is a critical factor in defining the compound's pharmacological profile. nih.gov

Substituent Effects on Receptor Binding Affinity and Selectivity

The nature of substituents on the isoxazolol ring directly impacts receptor binding affinity and selectivity. For instance, in the context of GABA receptor agonists, the electronic properties of substituents are critical. Electron-withdrawing groups at the C4 position of the isoxazole ring can enhance the ring's character as a Michael acceptor, which may influence its interaction with nucleophilic residues in a receptor binding pocket. researchgate.net

The following table illustrates the general effect of substituents on the isoxazole ring on GABA receptor activity, based on studies of various analogues.

| Substituent Position | Substituent Type | General Effect on GABA Receptor Affinity | Reference |

| C4 | Alkyl (e.g., Butyl) | Modulates lipophilicity and steric interactions, influencing potency. | nih.gov |

| C4 | Electron-withdrawing | Can enhance C4-C5 bond polarity, potentially altering binding interactions. | researchgate.net |

| C5 | Small Alkyl (e.g., Methyl) | Generally well-tolerated and can contribute to optimal binding. | nih.gov |

| C5 | Bulky groups | May decrease affinity due to steric hindrance. | dundee.ac.uk |

This data, while not specific to this compound, provides a clear indication of how modifications to the isoxazole scaffold can be used to tune receptor binding characteristics. The butyl group in this compound, for example, would be expected to contribute significantly to the hydrophobic interactions within the binding pocket.

Conformational Analysis and Bioactive Conformations of Isoxazolol Scaffolds

The three-dimensional shape of a molecule is critical for its biological activity. Conformational analysis of the isoxazolol scaffold helps to identify the low-energy, bioactive conformations that are responsible for receptor binding. For isoxazolol derivatives acting as GABA agonists, the bioactive conformation is one that mimics the partially extended conformation of GABA itself. researchgate.net

Computational methods, such as ab initio molecular orbital calculations, are employed to determine the preferred conformations of these molecules. nih.gov These studies have shown that the isoxazolol ring can adopt various conformations, and the presence of substituents influences the rotational barriers and the population of different conformational states. The bioactive conformation is often a specific torsional arrangement of the side chains relative to the isoxazolol ring, which allows for optimal interaction with the amino acid residues of the receptor binding site.

Molecular Docking and Dynamics Simulations in Ligand-Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to visualize and analyze the interactions between a ligand, such as this compound, and its receptor at an atomic level. nih.gov Docking studies predict the preferred binding orientation of the ligand within the receptor's active site, while MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time.

MD simulations can further refine the understanding of these interactions by showing how the ligand and receptor adapt to each other's presence, revealing the stability of the binding mode and identifying key residues that are crucial for maintaining the interaction. nih.gov

Quantitative Structure-Activity Relationships (QSAR) Modeling for Isoxazolol Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For isoxazolol derivatives, QSAR models can be developed to predict the biological activity of new, unsynthesized analogues based on a set of calculated molecular descriptors.

These descriptors can encode various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. A typical QSAR study on isoxazole derivatives might reveal that descriptors related to molecular shape, volume, and electronic properties are highly correlated with their activity. nih.gov For example, a QSAR model for a series of isoxazolol-based GABA agonists might show that the affinity is positively correlated with the hydrophobicity of the C4 substituent and negatively correlated with its steric bulk.

| Descriptor | Coefficient | Interpretation | Reference |

| LogP (Hydrophobicity) | +0.5 | Increased hydrophobicity at C4 enhances activity. | nih.gov |

| Steric Parameter (e.g., MR) | -0.2 | Increased steric bulk at C4 decreases activity. | nih.gov |

| Electrostatic Potential at Ring N | +0.8 | A more positive potential on the nitrogen is favorable. | nih.gov |

Such models are invaluable in guiding the optimization of lead compounds by suggesting which structural modifications are likely to improve biological activity.

Pharmacophore Modeling and Rational Ligand Design

Pharmacophore modeling is a crucial aspect of rational ligand design. A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to a specific receptor and elicit a biological response. nih.govnih.gov For isoxazolol-based GABA receptor agonists, a typical pharmacophore model would include features such as a hydrogen bond donor (the 3-hydroxy group), a hydrogen bond acceptor (the ring oxygen), and a hydrophobic region (corresponding to the C4-substituent). nih.gov

This model can then be used as a template to design new molecules with improved properties. For example, by keeping the core isoxazolol pharmacophore intact, medicinal chemists can rationally design new analogues by modifying the C4-substituent to enhance hydrophobic interactions or to introduce additional favorable contacts with the receptor. nih.govnih.gov The design of this compound itself likely stemmed from such a rational design process, where the butyl group was chosen to probe a specific hydrophobic pocket within the target receptor.

Biochemical and Molecular Mechanisms of Action of 4 Butyl 5 Methyl 3 Isoxazolol

Receptor Binding Kinetics and Thermodynamics

While specific kinetic and thermodynamic data for the binding of 4-butyl-5-methyl-3-isoxazolol to its receptors are not extensively documented in publicly available literature, the binding characteristics of structurally related isoxazole (B147169) derivatives provide significant insights. Research on various isoxazole-containing compounds reveals their potential to interact with a range of biological targets, primarily G-protein coupled receptors (GPCRs) and ligand-gated ion channels.

Studies on isoxazole derivatives have demonstrated their affinity for several receptor types, including GABAa receptors and β-adrenergic receptors. For instance, certain 4-substituted analogues of (RS)-2-amino-3-(3-hydroxy-5-isoxazolyl)propionic acid (HIBO) have been shown to act as antagonists at group I metabotropic glutamate (B1630785) receptors (mGluRs). The hexyl analogue, in particular, displayed Kb values of 30 μM at mGluR1 and 61 μM at mGluR5.

Furthermore, novel chiral isoxazole derivatives have been identified as high-affinity ligands for β-adrenergic receptors. Specifically, stereoisomers (S,R)-7a to (S,R)-9a have exhibited Ki values ranging from 2.82 to 66.7 nM at β1- and β2-adrenergic receptors. These findings underscore the potential of the isoxazole scaffold to bind with high affinity to specific receptor subtypes. The binding affinity is influenced by the nature and position of substituents on the isoxazole ring.

Interactive Data Table: Receptor Binding Affinities of Related Isoxazole Derivatives

| Compound Class | Receptor Target | Binding Affinity (Ki or Kb) |

|---|---|---|

| 4-Substituted HIBO Analogue | mGluR1 | 30 μM |

| 4-Substituted HIBO Analogue | mGluR5 | 61 μM |

Thermodynamic parameters, such as changes in enthalpy (ΔH) and entropy (ΔS), which govern the spontaneity and nature of the binding process, have not been specifically reported for this compound. However, the high affinity observed for related compounds suggests that the interactions are likely to be enthalpically driven, involving the formation of specific hydrogen bonds and van der Waals interactions within the receptor's binding pocket.

Intracellular Signaling Pathway Modulations by Isoxazolols

Isoxazole derivatives have been shown to modulate various intracellular signaling pathways, primarily through their interaction with receptors and enzymes that are key components of these cascades. The specific pathways affected depend on the cellular context and the specific isoxazole derivative.

One significant area of modulation is in the context of inflammatory signaling. Certain isoxazole compounds that selectively inhibit cyclooxygenase-1 (COX-1) have been observed to impact the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in inflammation and immunity. By inhibiting COX-1, these compounds can lead to a reduction in the activation of NF-κB, thereby attenuating the inflammatory response.

Furthermore, isoxazole derivatives can act as negative allosteric modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. This modulation results in a prolongation of receptor deactivation, which can reduce excessive post-synaptic excitatory currents. This mechanism is particularly relevant in the central nervous system, where it can contribute to the prevention of excitotoxicity and central sensitization, processes implicated in chronic pain and neurodegenerative diseases. The trafficking of AMPA receptor subunits, such as GluR1 and GluR2, in the dorsal horn of the spinal cord has been shown to be altered in inflammatory pain states, and modulation of these receptors by isoxazole compounds could represent a therapeutic strategy. nih.gov

Enzymatic Inhibition or Activation Mechanisms (e.g., COX enzymes)

A primary and well-documented mechanism of action for many isoxazole derivatives is the inhibition of cyclooxygenase (COX) enzymes. nih.gov These enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. nih.gov

Many isoxazole-containing compounds, particularly diarylisoxazoles, have been identified as potent inhibitors of COX enzymes. nih.gov The inhibitory activity and selectivity for COX-1 versus COX-2 can be significantly influenced by the substituents on the isoxazole ring. For example, the diarylisoxazole mofezolac (B1677391) preferentially inhibits COX-1. nih.gov In contrast, other derivatives, such as valdecoxib (B1682126) (4-[5-methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide), are potent and selective inhibitors of COX-2.

The mechanism of inhibition is typically competitive, where the isoxazole derivative binds to the active site of the COX enzyme, preventing the binding of the natural substrate, arachidonic acid. nih.gov The kinetics of inhibition can vary, with some compounds acting as rapid and reversible competitive inhibitors, while others exhibit time-dependent inhibition. nih.gov A proposed three-step kinetic mechanism for the selective inhibition of COX-2 by diarylheterocyclic inhibitors involves an initial rapid, reversible binding, followed by subsequent conformational changes that lead to a more tightly bound state.

Interactive Data Table: COX Inhibitory Activity of Related Isoxazole Derivatives

| Compound | Target Enzyme | IC50 | Selectivity |

|---|---|---|---|

| Mofezolac | COX-1 | Preferential | COX-1 selective |

Detailed Protein-Ligand Interaction Analysis

The molecular basis for the interaction of isoxazole derivatives with their target proteins, particularly COX enzymes, has been elucidated through X-ray crystallography and molecular docking studies. nih.gov These analyses have provided detailed insights into the specific protein-ligand interactions that govern binding affinity and selectivity.

For diarylisoxazole inhibitors of COX-1, such as mofezolac, the crystal structure in complex with the enzyme reveals that the inhibitor binds within the hydrophobic channel of the active site. nih.gov The isoxazole core serves as a scaffold, positioning the aryl substituents to make key contacts with amino acid residues lining the channel. In the case of mofezolac, one of its methoxyphenyl groups inserts towards phenylalanine 518 and forms a stacking interaction with isoleucine 523. nih.gov This interaction is thought to be weaker in COX-2, where isoleucine 523 is replaced by the smaller and less hydrophobic valine, contributing to the COX-1 selectivity of mofezolac. nih.gov

For selective COX-2 inhibitors like valdecoxib, the sulfonamide group is a critical feature for selectivity. It is able to bind to a specific side pocket present in the COX-2 active site, which is not accessible in COX-1 due to the presence of a bulkier isoleucine residue instead of a smaller valine. This interaction with the side pocket allows for a tighter and more selective binding to COX-2.

Molecular modeling studies have further highlighted the importance of specific interactions, such as hydrogen bonds and π-π stacking, in the binding of isoxazole derivatives to COX enzymes. For instance, in some complexes, hydrogen bonds are formed with key residues like arginine 120 and tyrosine 355, while π-π stacking interactions with aromatic residues such as tryptophan 387 and tyrosine 385 contribute to the stability of the protein-ligand complex. The precise geometry and nature of these interactions are dictated by the specific substituents on the isoxazole ring, providing a rationale for the observed structure-activity relationships.

Metabolic Studies and Pharmacokinetic Research of 4 Butyl 5 Methyl 3 Isoxazolol

In Vitro and In Vivo Metabolic Fate Characterization

The metabolic fate of 4-Butyl-5-methyl-3-isoxazolol is characterized by several potential biotransformation reactions, primarily centered on the alkyl substituents and the isoxazole (B147169) core. While direct in vivo studies on this specific compound are not extensively documented in publicly available literature, its metabolic pathway can be inferred from studies on structurally similar isoxazole derivatives.

In vitro investigations using liver microsomes are a standard method to elucidate metabolic pathways. For isoxazole compounds, these studies often reveal oxidative metabolism as the primary route of transformation. The presence of a butyl group and a methyl group on the isoxazole ring of this compound provides two likely sites for initial metabolic attack.

In vivo, following administration, the compound would be expected to undergo absorption and distribution, followed by extensive metabolism in the liver. The resulting metabolites would then be eliminated from the body. The rate and extent of these processes determine the compound's pharmacokinetic profile, including its half-life and bioavailability. A study on a different 4,5-dihydroisoxazole-5-carboxamide derivative bearing a butyl group indicated that the main part of the drug and its metabolites were excreted within 48 hours after administration in rats dntb.gov.ua.

Identification of Major Metabolites and Metabolic Pathways (e.g., hydroxylation of the butyl group)

The primary metabolic pathway anticipated for this compound is oxidation, catalyzed by cytochrome P450 enzymes. The two main sites for this oxidation are the butyl group and the methyl group.

Hydroxylation of the Butyl Group: The n-butyl side chain is a prime target for hydroxylation at various positions, leading to the formation of several primary alcohol metabolites. The terminal (ω) and sub-terminal (ω-1) carbons are common sites of hydroxylation. This initial oxidation can be followed by further oxidation to form corresponding aldehydes, ketones, and carboxylic acids.

Hydroxylation of the Methyl Group: The 5-methyl group is another potential site for hydroxylation, which would result in the formation of a hydroxymethyl derivative. This metabolite could then be further oxidized to a carboxylic acid. Studies on a 3-methyl substituted isoxazole analog of leflunomide (B1674699) showed that hydroxylation indeed occurred on the methyl groups of the isoxazole ring nih.gov.

Isoxazole Ring Scission: Another potential, though likely minor, metabolic pathway for some isoxazole-containing compounds is the cleavage of the isoxazole ring itself. However, the presence of a substituent at the 3-position (in this case, the hydroxyl group of the isoxazolol tautomer) and a methyl group at the 5-position may confer resistance to this type of ring opening nih.gov. Studies on leflunomide, which has an unsubstituted C3-position on the isoxazole ring, show that it undergoes ring scission to an active metabolite nih.govresearchgate.net. In contrast, a 3-methyl substituted analog was resistant to this cleavage nih.gov.

Based on these general principles, the major metabolites of this compound are predicted to be various hydroxylated species of the parent compound.

Table 1: Predicted Major Metabolites of this compound

| Metabolite Name | Site of Modification | Type of Reaction |

| 4-(1-hydroxybutyl)-5-methyl-3-isoxazolol | Butyl group (C1) | Hydroxylation |

| 4-(2-hydroxybutyl)-5-methyl-3-isoxazolol | Butyl group (C2) | Hydroxylation |

| 4-(3-hydroxybutyl)-5-methyl-3-isoxazolol | Butyl group (C3) | Hydroxylation |

| 4-(4-hydroxybutyl)-5-methyl-3-isoxazolol | Butyl group (C4) | Hydroxylation |

| 4-Butyl-5-(hydroxymethyl)-3-isoxazolol | Methyl group | Hydroxylation |

Role of Cytochrome P450 Enzymes in this compound Metabolism

The metabolism of this compound is expected to be predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes. These enzymes are crucial for the biotransformation of a vast array of xenobiotics. The formation of hydroxylated metabolites from the parent compound is a hallmark of CYP-catalyzed reactions and is dependent on cofactors such as NADPH nih.gov.

Several CYP isoforms are known to be involved in the metabolism of isoxazole derivatives. For instance, the metabolism of leflunomide involves CYP1A2 nih.gov. Other studies on different isoxazole-containing molecules have implicated CYP2C9 and CYP3A4 tandfonline.com. Molecular docking studies of some novel isoxazole derivatives have shown potential interactions with various CYP isoforms, including CYP1A2, CYP2C8, CYP2C9, CYP2C19, and CYP2D6 tandfonline.comsemanticscholar.org. A recent study on newly synthesized isoxazole derivatives predicted that some of them could be potent inhibitors of CYP2C19 and CYP2C9 frontiersin.org.

Given the structural features of this compound, it is plausible that multiple CYP enzymes contribute to its metabolism, with potential involvement from the CYP2C and CYP3A subfamilies, which are known for their broad substrate specificity.

Table 2: Cytochrome P450 Isoforms Implicated in the Metabolism of Isoxazole Derivatives

| CYP Isoform | Role in Metabolism of Isoxazole Derivatives |

| CYP1A2 | Involved in the metabolism of leflunomide nih.gov. |

| CYP2C9 | Implicated in the metabolism of some isoxazole compounds tandfonline.com. Predicted to be inhibited by some isoxazole derivatives frontiersin.org. |

| CYP3A4 | Implicated in the metabolism of some isoxazole compounds tandfonline.com. |

| CYP2C19 | Predicted to be inhibited by some isoxazole derivatives frontiersin.org. |

| CYP2D6 | Potential for interaction based on molecular docking studies tandfonline.comsemanticscholar.org. |

Impact of Metabolism on Biological Activity and Pharmacological Efficacy

The metabolism of this compound can have a significant impact on its biological activity and pharmacological efficacy. The formation of metabolites can lead to several outcomes:

Activation: The metabolite may have greater pharmacological activity than the parent compound. A well-known example is the conversion of leflunomide to its active metabolite, A771726 nih.govresearchgate.net.

Inactivation: Metabolism often leads to the formation of more polar, water-soluble compounds that are more readily excreted, thus terminating the pharmacological effect of the parent drug. Hydroxylation of the butyl or methyl group of this compound would increase its polarity, likely facilitating its elimination.

Altered Activity: Metabolites may possess a different pharmacological profile compared to the parent compound, potentially interacting with different targets or having a different potency.

The specific impact of metabolism on the activity of this compound would depend on the activity of its hydroxylated metabolites. If the parent compound is the primary active species, extensive metabolism would lead to a shorter duration of action. Conversely, if one or more metabolites are active, the pharmacological effect could be prolonged.

Metabolic Stability Studies in Biological Systems

Metabolic stability is a critical parameter in drug discovery and development, as it influences the in vivo half-life and oral bioavailability of a compound. Metabolic stability is typically assessed in vitro using liver microsomes or hepatocytes.

For this compound, the presence of the butyl and methyl groups suggests that it is likely to be a substrate for metabolic enzymes, and therefore may have moderate to low metabolic stability. The rate of metabolism would be influenced by the specific CYP isoforms involved and their respective enzymatic activities.

A study on the metabolism of leflunomide in human liver microsomes reported a Vmax of 1797 pmol/min/mg and a Km of 274 µM for the formation of its active metabolite nih.gov. While these values are for a different compound, they provide a reference point for the potential rate of metabolism of an isoxazole derivative. The metabolic stability of this compound would need to be determined experimentally to accurately predict its in vivo behavior.

Advanced Research Applications and Therapeutic Potential of 4 Butyl 5 Methyl 3 Isoxazolol

Lead Compound Identification and Optimization in Drug Discovery

The isoxazole (B147169) ring is a versatile starting point, or "lead compound," in the discovery of new drugs. rsc.org Its chemical properties allow for extensive structural modifications, enabling chemists to enhance pharmacological activity and selectivity. researchgate.net The process often begins with identifying a simple isoxazole fragment that shows initial, often weak, binding to a biological target.

A key strategy is structure-based drug design. For instance, in the development of inhibitors for the Bromodomain and Extra-C Terminal (BET) family of proteins, researchers identified an amino-isoxazole fragment as a promising starting point. nih.gov This fragment was found to mimic key interactions with the BRD4 bromodomain, the target protein. nih.gov Through optimization, this initial fragment was elaborated into a more complex and potent isoxazole azepine scaffold, demonstrating the power of using the isoxazole core as a foundation for building novel therapeutic agents. nih.gov This optimization process involves synthesizing a wide array of derivatives to explore the structure-activity relationship (SAR), ultimately improving potency and metabolic stability. nih.gov

Development of Multi-Targeted Therapies Utilizing Isoxazolol Moieties

Complex diseases like cancer often involve multiple biological pathways, making single-target drugs inadequate. nih.govnih.gov This has led to the rise of multi-target drug discovery, a strategy where a single molecule is designed to interact with several targets simultaneously. nih.govarxiv.org This approach can offer advantages in efficacy and pharmacokinetics compared to administering a combination of different drugs. nih.gov

The isoxazole moiety is increasingly incorporated into molecules designed for multi-target therapies. rsc.orgresearchgate.netresearchgate.net The structural versatility of the isoxazole ring allows it to be combined with other pharmacophores—the parts of a molecule responsible for its biological activity—to create hybrid compounds that can engage multiple targets. nih.gov For example, research into treatments for schizophrenia has focused on designing molecules that act on dopamine (B1211576) D2, serotonin (B10506) 5-HT2A, and α1-adrenergic receptors. nih.gov The isoxazole scaffold is a candidate for inclusion in such multi-target agents due to its ability to interact with a broad range of biological systems, including enzymes and receptors. researchgate.net

Personalized Medicine Approaches Leveraging Isoxazolol Derivatives

Personalized medicine, or precision medicine, aims to tailor medical treatment to the individual characteristics of each patient, including their genetic makeup, environment, and lifestyle. nih.govbiomedpharmajournal.org This approach moves away from a "one-size-fits-all" model to a more targeted and effective strategy. biomedpharmajournal.org A key aspect of personalized medicine is pharmacogenomics, which studies how genes affect a person's response to drugs. nih.gov

Emerging trends in isoxazole-based drug discovery include the development of derivatives for personalized medicine. rsc.orgresearchgate.net Research has shown that novel isoxazole derivatives can be potent inducers of fetal hemoglobin (HbF) in cells from patients with β-thalassemia, a genetic blood disorder. mdpi.com One particular compound, designated c4, was identified as a strong candidate for ameliorating the disease's phenotype. mdpi.com This line of research is connected to personalized medicine through clinical trials designed to test such targeted therapies in specific patient populations. mdpi.com The goal is to use molecular analysis to identify which patients will benefit most from a particular isoxazole-based therapy, ensuring optimal outcomes. nih.gov

Investigative Tools for Neurotransmitter Systems Research

Derivatives of 3-isoxazolol are valuable tools for studying neurotransmitter systems, particularly the gamma-aminobutyric acid (GABA) system. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its receptors (GABARs) are important drug targets. nih.gov Compounds that are structurally related to the potent GABAR agonist muscimol (B1676869), which is also a 3-isoxazolol derivative, are synthesized to probe receptor function. nih.govresearchgate.net

One study investigated a series of 4,5-disubstituted 3-isoxazolols for their effects on housefly GABA receptors. nih.gov Instead of acting as agonists like muscimol, these synthetic analogues were found to be competitive antagonists, blocking the receptor's activity. nih.gov This inhibitory action makes them useful for investigating the structure and function of the GABA receptor's binding site. nih.gov Another derivative, 5-(4-piperidyl)isoxazol-3-ol (4-PIOL), has been characterized as a partial agonist at human GABA(A) receptors, allowing researchers to study the subtle mechanisms of receptor activation and modulation. nih.gov

| Isoxazolol Derivative | Research Target | Observed Effect | Key Finding |

|---|---|---|---|

| 4-(3-Biphenylyl)-5-carbamoyl-3-isoxazolol | Housefly GABA Receptors (RDL splice variants) | Competitive Antagonist | Exhibited moderate insecticidal activity and acted as a novel lead compound for insecticides targeting the orthosteric site of GABARs. nih.gov |

| 5-(4-piperidyl)isoxazol-3-ol (4-PIOL) | Human GABA(A) Receptors | Partial Agonist | Induced whole-cell currents and inhibited GABA-induced responses, serving as a tool to investigate receptor pharmacology. nih.gov |

Agricultural Science Applications of Isoxazolols (e.g., Herbicidal, Fungicidal, Insecticidal Research)

The isoxazole scaffold is a cornerstone in the development of modern agrochemicals, leading to the discovery of compounds with herbicidal, fungicidal, and insecticidal properties. usda.govnih.gov The exploration of isoxazole derivatives remains a critical area of research for crop protection. usda.gov

Herbicidal Research: Isoxaflutole, a benzoyl isoxazole herbicide, is used for the pre-emergence control of broadleaf and grass weeds in corn and sugarcane. nih.gov Its mode of action involves the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) after the isoxazole ring opens within the plant. nih.gov Other research has focused on designing phenyl isoxazole derivatives that act as "safeners." These compounds protect crops like corn from the harmful effects of herbicides without reducing the herbicide's effectiveness on weeds. nih.gov

Fungicidal Research: Certain isoxazole compounds have been found to exhibit significant fungicidal activity, making them suitable for controlling fungal pests on plants and protecting crops from diseases. google.com

Insecticidal Research: The insect GABA receptor is a well-established target for insecticides. nih.gov Research has demonstrated that 4,5-disubstituted 3-isoxazolols can act as competitive antagonists of these receptors, leading to insecticidal activity against pests like houseflies. nih.gov More broadly, the isoxazoline (B3343090) structure, a related heterocycle, is a key area of pesticide research due to its broad insecticidal spectrum and lack of cross-resistance with older insecticides. nih.gov

| Application | Isoxazole Derivative/Class | Mechanism/Target | Example Organism |

|---|---|---|---|

| Herbicidal | Isoxaflutole | Inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) | Broadleaf and grass weeds |

| Herbicide Safener | Phenyl isoxazole derivatives | Enhance herbicide detoxification in crops | Corn (Zea mays) |

| Fungicidal | Isoxazole compounds of formula (I) | Control of microbial pests | Plant pathogenic fungi |

| Insecticidal | 4,5-disubstituted 3-isoxazolols | Antagonism of GABA receptors | Housefly (Musca domestica) |

| Insecticidal | Isoxazoline derivatives | Action on GABA receptors | Spodoptera frugiperda |

Methodological Considerations in 4 Butyl 5 Methyl 3 Isoxazolol Research

Spectroscopic Characterization Methodologies

The structural confirmation and characterization of 4-Butyl-5-methyl-3-isoxazolol and its analogues are primarily achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the chemical structure of these compounds. For instance, the protolytic properties of isoxazolol amino acids have been determined using ¹³C NMR spectroscopy, which can reveal differences in pKa values between related structures. acs.org High-field NMR (≥500 MHz) is often necessary to resolve overlapping signals, particularly in complex aromatic regions of related molecules.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition and molecular weight of synthesized compounds. google.com Electron ionization mass spectrometry (EI-MS) can provide information about fragmentation patterns, aiding in structural elucidation.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups within the molecule, such as the C=O and N-O bonds of the isoxazole (B147169) ring.

Chromatographic Separation and Purity Assessment Techniques

Ensuring the purity of this compound is paramount for accurate pharmacological evaluation. Chromatographic methods are indispensable for both purification and purity assessment.

High-Performance Liquid Chromatography (HPLC): HPLC is a standard technique for determining the purity of isoxazole derivatives. cdnsciencepub.com Reversed-phase HPLC, often using a C18 column with a mobile phase such as methanol (B129727) and water, is a common method for separating the compound of interest from impurities. researchgate.net The yield and purity of synthesized compounds can be quantified by HPLC analysis. cdnsciencepub.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for analyzing volatile derivatives and assessing purity. google.comuni-lj.si

For industrial-scale production, while laboratory syntheses may use column chromatography for purification, crystallization is often the preferred method for achieving high purity in a cost-effective manner.

In Vitro Receptor Binding Assays

To determine the affinity of this compound and related compounds for their target receptors, in vitro receptor binding assays are extensively used.

Radioligand Binding Assays: This technique is a cornerstone for characterizing the interaction of a ligand with a receptor. These assays measure the displacement of a radiolabeled ligand (e.g., [³H]AMPA, [³H]muscimol) from its receptor by the test compound. acs.orgnih.govnih.gov The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC₅₀ value, which is a measure of the compound's binding affinity. acs.org For example, the affinity of various 3-isoxazolol amino acids for AMPA receptors has been determined using [³H]AMPA binding assays. acs.orgnih.gov Similarly, the binding of compounds to GABA-A receptors can be assessed using [³H]muscimol binding assays on rat brain cell membrane preparations. ucl.ac.uk

| Radioligand | Receptor Target | Application in Isoxazolol Research |

| [³H]AMPA | AMPA Receptors | Determining the binding affinity of 3-isoxazolol amino acids. acs.orgnih.gov |

| [³H]muscimol | GABA-A Receptors | Assessing the binding of 4-PIOL analogues to GABA-A receptors. nih.govucl.ac.uk |

| [³H]kainic acid | Kainate Receptors | Investigating the selectivity of compounds for different glutamate (B1630785) receptor subtypes. nih.gov |

| [³H]CPP | NMDA Receptors | Evaluating the affinity of compounds for the NMDA receptor. nih.gov |

Electrophysiological Techniques for Functional Evaluation

Electrophysiological methods are employed to assess the functional effects of this compound and its analogues on ion channels and receptors, providing insights into whether a compound acts as an agonist, antagonist, or modulator.

Patch-Clamp Technique: This technique allows for the recording of ion currents through single channels or whole cells. It is used to characterize the functional effects of compounds on heterologously expressed receptors, such as GABA-A or glutamate receptors in HEK293 cells. nih.govacs.org This method can determine if a compound potentiates or inhibits receptor function and can reveal subtype selectivity. nih.govacs.org

Cortical Slice Preparations: The rat cortical slice preparation is a widely used ex vivo model to study the excitatory or inhibitory activity of compounds in a more intact neural circuit. acs.orgnih.gov The potency of compounds is often expressed as an EC₅₀ value, which is the concentration that produces 50% of the maximal response. acs.org

Cell-Based Assays

Cell-based assays are crucial for evaluating the cellular effects of this compound, including its potential cytotoxicity and impact on cell proliferation.

Cell Proliferation and Cytotoxicity Assays: Various assays are used to measure the effects of compounds on cell viability and growth. The MTT assay, for example, is a colorimetric assay that measures metabolic activity and is used to assess cytotoxicity against different cancer cell lines. nih.gov Other methods include the crystal-violet staining assay and the colony formation assay. jsaae.or.jp The lactate (B86563) dehydrogenase (LDH) release assay is another method to measure cytotoxicity by quantifying membrane damage. jsaae.or.jp These assays are important for identifying potential therapeutic applications, such as in cancer research, as well as for understanding the safety profile of a compound. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 4-butyl-5-methyl-3-isoxazolol, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cycloaddition reactions, such as hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes, as demonstrated for analogous isoxazole derivatives . Key parameters include solvent choice (e.g., dichloromethane), reaction temperature (ambient to 50°C), and stoichiometric ratios of starting materials (e.g., nitrile oxide precursors). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Optimization should involve monitoring reaction progress via TLC and adjusting catalyst loading (e.g., PhI(OAc)₂) to improve yields .

Q. How can structural characterization of this compound be performed to confirm its identity?

- Methodological Answer : Use a combination of spectroscopic techniques:

- IR Spectroscopy : Identify characteristic isoxazole ring vibrations (e.g., C=N stretch near 1600 cm⁻¹) .

- ¹H NMR : Look for signals corresponding to the butyl chain (δ 0.8–1.6 ppm) and methyl groups (δ 2.1–2.5 ppm). Compare with data for structurally similar compounds like 3-phenylisoxazole derivatives .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with theoretical m/z values .

Q. What are the key physicochemical properties (e.g., solubility, melting point) of this compound?

- Methodological Answer : While direct data for this compound is limited, analogs like 5-methyl-3-phenylisoxazole exhibit melting points of 61–63°C and solubility in polar aprotic solvents (e.g., DMSO, acetone) . Estimate properties via computational tools (e.g., COSMO-RS) or experimental determination using differential scanning calorimetry (DSC) for melting points and shake-flask method for solubility .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, MD simulations) elucidate the reactivity and stability of this compound?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in water or ethanol) to assess stability and aggregation tendencies using force fields like OPLS-AA .

- Docking Studies : Investigate binding affinity with biological targets (e.g., enzymes) using AutoDock Vina, focusing on the isoxazole ring’s hydrogen-bonding potential .

Q. What experimental strategies resolve contradictions in reported melting points or spectral data for isoxazole derivatives?

- Methodological Answer : Cross-validate data using orthogonal techniques:

- Contradictory Melting Points : Compare DSC results with capillary melting point apparatus measurements under controlled heating rates .

- Spectral Discrepancies : Re-run NMR with deuterated solvents (e.g., DMSO-d₆) and spike samples with authentic standards to confirm peak assignments .

- Purity Checks : Use HPLC (C18 column, acetonitrile/water mobile phase) to detect impurities affecting physical properties .

Q. How can reaction conditions be tailored to minimize by-products during alkylation of the isoxazole core?

- Methodological Answer :

- Base Selection : Use non-nucleophilic bases (e.g., K₂CO₃) to avoid side reactions during alkylation of the 3-hydroxyl group .

- Temperature Control : Maintain reactions at 0–5°C to suppress dimerization or over-alkylation .

- Protecting Groups : Introduce tert-butyldimethylsilyl (TBS) groups to shield reactive sites, followed by deprotection with TBAF .

Q. What methodologies assess the biological activity of this compound, particularly enzyme inhibition?

- Methodological Answer :

- In Vitro Assays : Perform enzyme inhibition studies (e.g., acetylcholinesterase or COX-2) using spectrophotometric methods (e.g., Ellman’s reagent for cholinesterase activity) .

- Structure-Activity Relationships (SAR) : Compare activity with analogs like 5-phenylisoxazol-3-ol (ChEBI:38713) to identify critical substituents .

- Cytotoxicity Screening : Use MTT assays on human cell lines (e.g., HEK-293) to evaluate therapeutic indices .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting data on the stability of isoxazole derivatives under varying pH conditions?

- Methodological Answer :

- pH Stability Studies : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC at timed intervals .

- Kinetic Modeling : Apply first-order kinetics to calculate degradation rate constants (k) and identify pH-dependent stability thresholds .

- Contradiction Resolution : Replicate experiments under controlled oxygen/moisture levels to isolate pH effects .

Q. What statistical approaches validate the reproducibility of synthetic yields across multiple batches?

- Methodological Answer :